molecular formula C24H31N3O2 B8473928 N-[4-(1-Benzoylpiperidin-4-YL)butyl]-3-pyridin-3-ylpropanamide

N-[4-(1-Benzoylpiperidin-4-YL)butyl]-3-pyridin-3-ylpropanamide

Cat. No. B8473928
M. Wt: 393.5 g/mol
InChI Key: UKQGSFUTDYQJST-UHFFFAOYSA-N
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Patent
US07276524B2

Procedure details

3.48 ml (30 mmol) benzoyl chloride, 8.7 g (30 mmol) N-(4-piperidin-4-yl-butyl)-3-(pyridin-3-yl)-propionamide and 16.6 g (120 mmol) potassium carbonate are stirred in 160 ml DMF at RT overnight. Subsequently, this is filtered and the filtrate is concentrated under vacuum to a large extent. The residue is taken up in 400 ml CHCl3 and washed twice, each with 100 ml water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum. The residue is chromatographically purified over silica gel with CHCl3/CH3OH (95/5) and precipitates as an amorphous solid after drawing off the solvent.
Quantity
3.48 mL
Type
reactant
Reaction Step One
Name
N-(4-piperidin-4-yl-butyl)-3-(pyridin-3-yl)-propionamide
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21](=[O:30])[CH2:22][CH2:23][C:24]2[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=2)[CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[C:1]([N:10]1[CH2:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21](=[O:30])[CH2:22][CH2:23][C:24]2[CH:25]=[N:26][CH:27]=[CH:28][CH:29]=2)[CH2:12][CH2:11]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.48 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
N-(4-piperidin-4-yl-butyl)-3-(pyridin-3-yl)-propionamide
Quantity
8.7 g
Type
reactant
Smiles
N1CCC(CC1)CCCCNC(CCC=1C=NC=CC1)=O
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Subsequently, this is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum to a large extent
WASH
Type
WASH
Details
washed twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographically purified over silica gel with CHCl3/CH3OH (95/5)
CUSTOM
Type
CUSTOM
Details
precipitates as an amorphous solid

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)CCCCNC(CCC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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